
3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound known for its intriguing chemical structure and potential applications. It comprises a quinazolinone core substituted with benzyl, methylthio, and oxadiazole groups. The unique arrangement of these functional groups gives rise to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can involve multiple steps, including:
Formation of Quinazolinone Core: : The quinazolinone core can be synthesized using methods such as the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of Benzyl and Methylthio Groups: : Benzylation and methylthiolation can be achieved using benzyl halides and methylthiolating agents, respectively, under suitable conditions.
Oxadiazole Ring Formation: : The 1,2,4-oxadiazole ring can be constructed through cyclization reactions involving hydrazides and suitable carboxylic acids or derivatives.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to increase yield and reduce cost. This typically includes scaling up reaction conditions and purifying the final product using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The methylthio group is susceptible to oxidation, forming sulfoxides and sulfones under appropriate conditions.
Reduction: : Nitro groups or oxadiazole rings can be reduced using hydrogenation or metal hydrides.
Substitution: : The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: : Reducing agents like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Electrophiles such as bromine or nitric acid.
Major Products
The products of these reactions depend on the specific conditions and reagents used, but typically include substituted derivatives of the original compound.
科学研究应用
This compound has garnered interest in various fields due to its structural features and potential biological activities.
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Employed in studies involving heterocyclic chemistry and the reactivity of quinazolinone derivatives.
Biology
Investigated for its potential as an antimicrobial or antiviral agent.
Studied for its interactions with biological macromolecules, such as enzymes or receptors.
Medicine
Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Evaluated in preclinical models for its pharmacokinetic and pharmacodynamic properties.
Industry
Potential use in the development of novel materials or catalysts.
Investigated for its role in chemical sensors or electronic devices.
作用机制
The biological effects of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are often mediated by its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Signaling pathways related to cell proliferation, inflammation, or apoptosis.
相似化合物的比较
When compared to other quinazolinone derivatives or oxadiazole-containing compounds, this compound stands out due to its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity.
Similar Compounds
Quinazolinone derivatives: Known for their diverse pharmacological activities.
Oxadiazole derivatives: Recognized for their antimicrobial and anticancer properties.
属性
IUPAC Name |
3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUFKVFQZNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
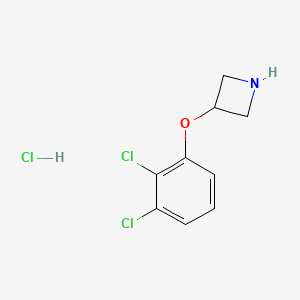
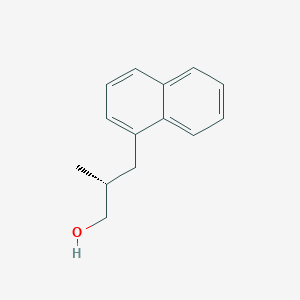
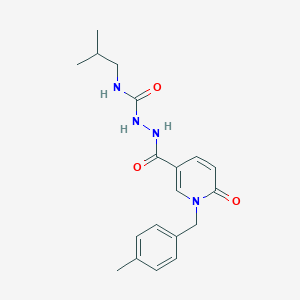


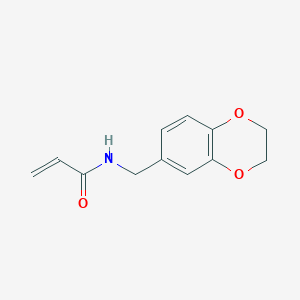
![2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2966752.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)

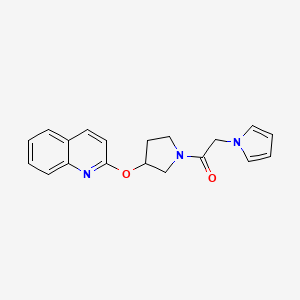
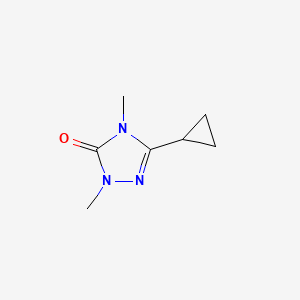
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
